molecular formula C9H10O2 B8412685 (1S)-2,3-dihydro-1H-indene-1,4-diol

(1S)-2,3-dihydro-1H-indene-1,4-diol

Cat. No.: B8412685
M. Wt: 150.17 g/mol
InChI Key: WMHPYZJGUKCADC-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-2,3-dihydro-1H-indene-1,4-diol is an organic compound that belongs to the class of indanols This compound is characterized by a hydroxyl group attached to the indane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,3-dihydro-1H-indene-1,4-diol can be achieved through several methods. One common approach involves the reduction of 4-hydroxy-1-indanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-hydroxy-1-indanone using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,3-dihydro-1H-indene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form the corresponding indane derivative using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 4-hydroxy-1-indanone or 4-oxo-2,3-dihydro-1H-inden-1-ol.

    Reduction: 2,3-dihydro-1H-indan-1-ol.

    Substitution: 4-chloro-2,3-dihydro-1H-inden-1-ol.

Scientific Research Applications

(1S)-2,3-dihydro-1H-indene-1,4-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-2,3-dihydro-1H-indene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with active sites, thereby modulating the activity of the target molecules. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-1-indanone
  • 2,3-dihydro-1H-indan-1-ol
  • 4-chloro-2,3-dihydro-1H-inden-1-ol

Uniqueness

(1S)-2,3-dihydro-1H-indene-1,4-diol is unique due to its specific stereochemistry and the presence of both hydroxyl and indane ring systems. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

(1S)-2,3-dihydro-1H-indene-1,4-diol

InChI

InChI=1S/C9H10O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,9-11H,4-5H2/t9-/m0/s1

InChI Key

WMHPYZJGUKCADC-VIFPVBQESA-N

Isomeric SMILES

C1CC2=C([C@H]1O)C=CC=C2O

Canonical SMILES

C1CC2=C(C1O)C=CC=C2O

Origin of Product

United States

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